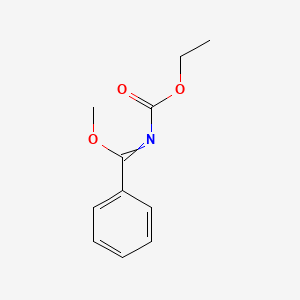

Methyl N-(ethoxycarbonyl)benzenecarboximidate

Description

Methyl N-(ethoxycarbonyl)benzenecarboximidate is a specialized imidate ester featuring a benzene ring substituted with an imidate group. The imidate moiety consists of a nitrogen atom bonded to an ethoxycarbonyl group (O-CO-OCH₂CH₃) and an oxygen atom connected to a methyl ester (O-CH₃). This compound is structurally significant in organic synthesis, particularly in Michael addition reactions for preparing α-amino acids under phase-transfer catalytic conditions . Its reactivity stems from the electron-withdrawing ethoxycarbonyl group, which enhances the electrophilicity of the imidate carbon, facilitating nucleophilic attacks by α,β-unsaturated esters or nitriles.

Properties

CAS No. |

101934-61-6 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

methyl N-ethoxycarbonylbenzenecarboximidate |

InChI |

InChI=1S/C11H13NO3/c1-3-15-11(13)12-10(14-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |

InChI Key |

JEYFDHCGSVEVNR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N=C(C1=CC=CC=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidic acid, N-(ethoxycarbonyl)-, methyl ester typically involves the esterification of benzenecarboximidic acid with ethyl chloroformate and methanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The process involves the following steps:

Activation of Benzenecarboximidic Acid: The benzenecarboximidic acid is first activated using a suitable activating agent such as dicyclohexylcarbodiimide (DCC).

Esterification: The activated benzenecarboximidic acid is then reacted with ethyl chloroformate and methanol in the presence of a catalyst like sulfuric acid to form the desired ester.

Industrial Production Methods

In industrial settings, the production of Benzenecarboximidic acid, N-(ethoxycarbonyl)-, methyl ester is scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidic acid, N-(ethoxycarbonyl)-, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzenecarboximidic acid derivatives.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are employed.

Major Products

Oxidation: Benzenecarboximidic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Benzenecarboximidic acid, N-(ethoxycarbonyl)-, methyl ester has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzenecarboximidic acid, N-(ethoxycarbonyl)-, methyl ester exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Ethyl N-(Cyanomethyl)benzenecarboximidate

- Structure: Benzene ring attached to an imidate group where the nitrogen is substituted with a cyanomethyl (-CH₂-CN) group, and the oxygen is bonded to an ethyl ester (O-CH₂CH₃).

- Reactivity: The cyano group (-CN) is strongly electron-withdrawing, increasing the electrophilicity of the imidate carbon compared to ethoxycarbonyl-substituted analogs. This enhances reactivity in Michael additions but may reduce stability due to the polar nature of the cyano group.

- Application: Used in synthesizing α-amino acids with nitrile-containing side chains .

Ethyl N-(Ethoxycarbonylmethyl)ethanimidate

- Structure : An ethanimidate derivative with an ethoxycarbonylmethyl (-CH₂-CO-OCH₂CH₃) group on the nitrogen and an ethyl ester.

- Reactivity: The ethoxycarbonylmethyl substituent provides moderate electron withdrawal, balancing reactivity and stability. This compound is less reactive than cyanomethyl derivatives but more stable under basic conditions.

- Application: Effective in reactions requiring controlled nucleophilic addition, such as stepwise amino acid synthesis .

4-Cyanophenyl N-(4-Cyanophenyl)benzenecarboximidate

- Structure: Features dual 4-cyanophenyl substituents on the imidate nitrogen and benzene ring. Molecular formula: C₂₁H₁₃N₃O; molecular weight: 323.3 g/mol .

- Properties: The cyanophenyl groups introduce significant polarity and rigidity, altering solubility (likely lower in aqueous media) and thermal stability.

N-[(Ethoxycarbonyl)methyl)-p-menthane-3-carboxamide

- Structure : A carboxamide derived from p-menthane (a terpene) with an ethoxycarbonylmethyl substituent.

- Reactivity : The amide group reduces electrophilicity compared to imidates, making it less reactive in Michael additions.

- Application : Employed as a food additive due to its stability and low toxicity .

Table 1: Comparative Data for Key Compounds

Key Research Findings and Trends

Substituent Effects: Electron-withdrawing groups (e.g., -CN, -CO-OEt) enhance electrophilicity, critical for Michael addition reactivity. Cyanomethyl derivatives exhibit faster reaction rates but may require stringent handling due to hygroscopicity . Ethoxycarbonyl groups offer a balance between reactivity and stability, making them preferable for large-scale syntheses .

Phase-Transfer Catalysis :

- Reactions using solid K₂CO₃/KOH and tetra-n-butylammonium bromide are effective for ethyl-based imidates . Optimization (e.g., solvent choice, base strength) is recommended for methyl analogs.

Biological Activity

Methyl N-(ethoxycarbonyl)benzenecarboximidate is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of benzenecarboxylic acid derivatives with ethyl chloroformate and subsequent treatment with an amine. The final product is obtained through careful purification processes, often involving recrystallization or chromatography to ensure high purity levels.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures have shown significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and HT-29 (colon cancer) cells. The potency of these compounds can be influenced by substituents on the benzene ring, with methoxy groups enhancing activity in some cases .

Table 1: Antiproliferative Activities of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6a | HeLa | 5.0 |

| 6b | MDA-MB-231 | 4.2 |

| 6c | HT-29 | 3.5 |

| 11a | HeLa | 2.0 |

| 11b | MDA-MB-231 | 1.8 |

Antibacterial Activity

This compound and its derivatives have also been evaluated for antibacterial properties. Studies indicate that certain analogs possess moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their effectiveness .

Table 2: Antibacterial Activity of Related Compounds

| Compound | Bacteria | MIC (mg/mL) |

|---|---|---|

| 4a | Staphylococcus aureus | 0.68 |

| 4b | Bacillus cereus | 0.33 |

| 4c | Escherichia coli | >3.76 |

The biological activity of this compound is thought to involve multiple mechanisms, including:

- Inhibition of Cell Proliferation : Compounds may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

- Antibacterial Mechanism : The inhibition of bacterial cell wall synthesis and interference with protein synthesis are potential mechanisms attributed to its antibacterial activity.

Case Studies

Several case studies have explored the application of this compound in drug development:

- Anticancer Drug Development : A series of experiments demonstrated that modifications in the ethoxycarbonyl group significantly influenced the cytotoxicity against various cancer cell lines, suggesting a structure-activity relationship that could guide future drug design.

- Antimicrobial Agents : The compound's efficacy against resistant strains of bacteria has been documented, highlighting its potential as a lead compound in antibiotic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.